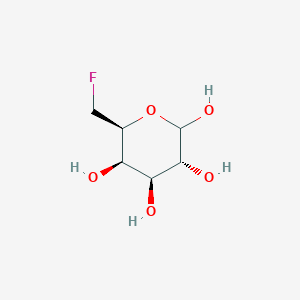

6-Fluoro-6-desoxi-D-galactopiranosa

Descripción general

Descripción

6-Fluoro-6-deoxy-D-galactopyranose is a fluorinated sugar derivative, specifically a deoxy-fluoro carbohydrate. This compound is characterized by the substitution of a hydroxyl group with a fluorine atom at the sixth carbon position of the D-galactopyranose molecule. Its unique structure makes it a valuable tool in various scientific research fields, particularly in the study of carbohydrate-protein interactions and the development of antiviral drugs.

Aplicaciones Científicas De Investigación

6-Fluoro-6-deoxy-D-galactopyranose has several applications in scientific research:

Chemistry: Used as a probe in nuclear magnetic resonance spectroscopy due to the presence of the fluorine atom, which provides a distinct signal.

Biology: Studied for its interactions with proteins and enzymes, particularly in the context of carbohydrate recognition and binding.

Medicine: Investigated for its potential in the development of antiviral drugs and vaccines, as its unique structure can inhibit viral replication.

Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Mecanismo De Acción

Target of Action

It is a specialty product used for proteomics research applications .

Biochemical Pathways

It is known to be used in the biomedical industry for the preparation of antiviral drugs and vaccines .

Result of Action

Its unique chemical structure enables it to effectively research various viral infections, including influenza, hiv, and herpes .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-6-deoxy-D-galactopyranose plays a significant role in biochemical reactions. It competes with glucose for transport in yeast and is actively transported by the intestine

Cellular Effects

The cellular effects of 6-Fluoro-6-deoxy-D-galactopyranose are primarily observed in its role in researching various viral infections, including influenza, HIV, and herpes It influences cell function by interacting with the cellular machinery involved in these diseases

Molecular Mechanism

It is known that the compound cannot be phosphorylated due to the lack of a hydroxyl group at its 6th position . This unique structure likely influences its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

It is known that the compound is actively transported by the kidney as well as the intestine , suggesting it may interact with enzymes or cofactors in these tissues.

Transport and Distribution

6-Fluoro-6-deoxy-D-galactopyranose is actively transported by the kidney and the intestine . Detailed information on how the compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-6-deoxy-D-galactopyranose typically involves the fluorination of a suitable precursor. One common method is the treatment of 6-deoxy-6-bromo-D-galactopyranose with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 6-Fluoro-6-deoxy-D-galactopyranose may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-6-deoxy-D-galactopyranose can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.

Glycosylation: It can be used as a glycosyl donor or acceptor in the synthesis of more complex carbohydrates.

Common Reagents and Conditions:

Substitution Reactions: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized forms of the sugar, such as carboxylic acids or aldehydes.

Reduction: Reduced forms, such as alcohols.

Comparación Con Compuestos Similares

6-Deoxy-6-chloro-D-galactopyranose: Similar structure but with a chlorine atom instead of fluorine.

6-Deoxy-6-iodo-D-galactopyranose: Contains an iodine atom at the sixth position.

6-Deoxy-6-bromo-D-galactopyranose: Bromine-substituted analogue.

Uniqueness: 6-Fluoro-6-deoxy-D-galactopyranose is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research and drug development.

Actividad Biológica

6-Fluoro-6-deoxy-D-galactopyranose (6-FDG) is a fluorinated analog of D-galactopyranose, which has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This compound's unique structural properties, primarily the substitution of a fluorine atom for a hydroxyl group at the C-6 position, significantly influence its biochemical interactions and applications.

Structural Characteristics

The molecular formula of 6-Fluoro-6-deoxy-D-galactopyranose is CHFO with a molecular weight of approximately 178.15 g/mol. The presence of fluorine alters the electronic properties of the sugar, affecting its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that 6-FDG exhibits several biological activities:

- Glycolytic Inhibition : Similar to other deoxy sugars, 6-FDG can inhibit glycolysis by competing with glucose for transport and phosphorylation. Studies show that it acts as a substrate for hexokinase but cannot be further metabolized due to the absence of a hydroxyl group at the C-6 position . This results in the accumulation of unphosphorylated 6-FDG within cells, leading to metabolic disruptions that can induce apoptosis in cancer cells.

- Transport Mechanisms : 6-FDG has been shown to be actively transported by glucose transporters (GLUTs), particularly GLUT1 and GLUT4, in various cell types such as adipocytes . Its uptake is influenced by insulin, which enhances its cellular absorption, making it a valuable tracer in positron emission tomography (PET) imaging for assessing glucose metabolism in tumors.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated sugars like 6-FDG may exhibit antimicrobial properties. For instance, compounds structurally similar to 6-FDG have been tested against Leishmania species, demonstrating growth inhibition . This suggests potential applications in treating parasitic infections.

Table 1: Summary of Biological Activities of 6-Fluoro-6-deoxy-D-galactopyranose

Detailed Research Findings

- Glycolytic Pathway Disruption : In vitro studies have demonstrated that 6-FDG effectively disrupts glycolysis in cancer cells. For example, when tested on glioblastoma multiforme (GBM) cells, 6-FDG showed potent cytotoxic effects comparable to other deoxy sugars like 2-deoxy-D-glucose (2-DG) . The mechanism involves competitive inhibition of hexokinase, leading to reduced ATP production and subsequent cell death.

- PET Imaging Applications : The ability of 6-FDG to serve as a PET imaging agent has been explored extensively. Its uptake in tissues correlates with metabolic activity, allowing for non-invasive assessment of tumor viability and response to therapies . The distinct transport mechanism compared to traditional tracers like 18F-labeled glucose derivatives enhances its utility in clinical settings.

- Antimicrobial Potential : Recent investigations into the effects of fluorinated carbohydrates on pathogenic organisms have revealed that derivatives like 6-FDG can impair cellular functions in parasites such as Leishmania. This effect is attributed to the rigidification of membranes caused by fluorinated sugars, which disrupts normal cellular processes .

Propiedades

IUPAC Name |

(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.